2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the methoxy and dimethoxyphenyl groups through various substitution reactions. The final step involves the acylation of the quinoline derivative with N-(2-methylphenyl)acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
Benzyl alcohol: Another aromatic compound with a hydroxyl group attached to a benzene ring.
Uniqueness
2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-11-10-22(34-2)14-19(24)13-20(28(31)33)16-29-21-9-12-25(35-3)26(15-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFNWQTIPYYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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